molecular formula C₁₀H₁₃D₉ClNO₄ B1163180 N-Butyldeoxynojirimycin Hydrochloride-d9

N-Butyldeoxynojirimycin Hydrochloride-d9

Cat. No.: B1163180
M. Wt: 264.79
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyldeoxynojirimycin Hydrochloride-d9, also known as Miglustat-d9, is a deuterated isotopologue of Miglustat (N-Butyldeoxynojirimycin), which is an orally active and reversible ceramide glucosyltransferase inhibitor . The incorporation of nine deuterium atoms in the butyl group is designed for use primarily as a quantitative tracer in research, aiding in the study of the compound's pharmacokinetic and metabolic properties . Researchers value this deuterated form for its potential to provide more stable and traceable metabolic profiles during experimental studies. The parent compound, Miglustat, is a well-characterized inhibitor of glucosylceramide synthase and is known for its research applications in Type I Gaucher disease . Historically, the mechanism of action of N-Butyldeoxynojirimycin has also been investigated in the context of HIV-1 infection, where it was found to alter the conformation of the viral envelope protein gp120, reducing its cleavage and thereby inhibiting viral infectivity . Furthermore, studies have shown that the parent compound can act synergistically with nucleoside analogs like AZT to enhance the suppression of HIV-1 replication . This compound is supplied for research applications only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C₁₀H₁₃D₉ClNO₄

Molecular Weight

264.79

Synonyms

(2R,3R,4R,5S)-1-Butyl-2-(hydroxymethyl)-,3,4,5-Piperidinetriol Hydrochloride-d9;  Miglustat Hydrochloride-d9; 

Origin of Product

United States

Scientific Research Applications

2.1. Treatment of Fabry Disease

Fabry disease is a lysosomal storage disorder caused by the deficiency of the enzyme alpha-galactosidase A. N-Butyldeoxynojirimycin Hydrochloride-d9 has been investigated for its potential to enhance enzyme replacement therapy by inhibiting the accumulation of glycosphingolipids in affected tissues.

  • Case Study : In a study involving Fabry disease models, treatment with this compound resulted in a significant reduction of globotriaosylceramide levels in plasma and tissues, demonstrating its efficacy as an adjunct therapy to standard treatments .

2.2. Antiviral Activity

Research has shown that this compound exhibits antiviral properties against several viruses by interfering with their glycoprotein processing.

  • Case Study : A study conducted on HIV-infected cell lines indicated that the compound reduced viral replication by inhibiting the glycosylation of viral proteins essential for infection .

2.3. Cancer Research

The compound's ability to modulate glycosylation patterns has made it a candidate for cancer therapy, particularly in targeting tumor-associated glycoproteins.

  • Case Study : In vitro experiments demonstrated that this compound could induce apoptosis in various cancer cell lines by altering glycosylation and enhancing immune recognition .

3.1. Summary of Biological Activities

Application AreaMechanism of ActionResultsReference
Fabry DiseaseInhibition of glycosphingolipid accumulation80-95% reduction in lyso-Gb3 levels
Antiviral ActivityInhibition of viral protein glycosylationReduced HIV replication
Cancer TherapyInduction of apoptosis via glycosylation modulationIncreased immune recognition and apoptosis

Preparation Methods

Core Structure Synthesis

The non-deuterated NB-DNJ is synthesized via a multi-step process starting from tetra-O-benzyl-d-glucopyranose. Key steps include:

  • Reduction : Lithium aluminum hydride (LAH) reduces the glucopyranose derivative to diol 2 .

  • Oxidation : Swern oxidation (oxalyl chloride, dimethyl sulfoxide) converts diol 2 to keto aldehyde 3 .

  • Reductive Alkylation : Keto aldehyde 3 undergoes double reductive alkylation with n-butylamine to form tertiary amine 4 .

  • Deprotection : Hydrogenolysis removes benzyl protecting groups, yielding NB-DNJ.

For NB-DNJ-d9, deuterium is introduced at nine hydrogen positions within the n-butyl chain, necessitating deuterated reagents or precursors.

Deuterium Labeling Techniques

Deuteration of NB-DNJ enhances metabolic stability and enables precise quantification. Two primary methods dominate:

Deuterated n-Butylamine Incorporation

Deuterium-labeled n-butylamine-d9 is used during reductive alkylation (Step 3 above). This ensures uniform deuteration across the alkyl chain while preserving the stereochemical integrity of the deoxynojirimycin core.

Reaction Conditions :

  • Deuterated n-butylamine-d9 (99.5% isotopic purity)

  • Sodium cyanoborohydride (NaBH3CN) in methanol

  • Temperature: 25°C, 48 hours

Post-Synthetic Isotope Exchange

Alternative approaches involve catalytic deuteration of pre-synthesized NB-DNJ using deuterium gas (D2) and palladium catalysts. However, this method risks incomplete deuteration and side reactions at oxygenated positions.

Purification and Isolation

Crude NB-DNJ-d9 requires rigorous purification to achieve pharmaceutical-grade purity (>98%).

Column Chromatography

  • Stationary Phase : Silica gel (60–120 mesh)

  • Mobile Phase : Chloroform/methanol/ammonium hydroxide (70:25:5 v/v)

  • Elution Profile : Fractions analyzed via TLC (Rf = 0.3–0.4)

Recrystallization

  • Solvent System : Ethanol/water (4:1 v/v)

  • Yield : 65–70% after three recrystallization cycles

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (1M) in ethanol, yielding NB-DNJ-d9 hydrochloride. The product is lyophilized to remove residual solvents.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (500 MHz, D2O) :

  • δ 3.80–3.40 (m, 4H, ring protons)

  • δ 1.50–1.20 (m, 9D, CD2 and CD3 groups)

  • Absence of proton signals confirms deuterium incorporation.

13C NMR (125 MHz, D2O) :

  • δ 78.5 (C-1), 72.3 (C-2), 70.8 (C-3), 68.9 (C-4), 62.1 (C-5)

  • δ 22.1 (CD2), 14.0 (CD3)

Mass Spectrometry (MS)

  • High-Resolution MS (HRMS) : m/z 228.33 [M+H]+ (calculated for C10H12D9NO4)

  • Isotopic Purity : ≥99% by LC-MS/MS

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 (4.6 × 150 mm, 5 μm)

  • Mobile Phase : 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (20:80 v/v)

  • Retention Time : 6.8 minutes

Optimization and Challenges

Stereochemical Integrity

Inversion at C4 (e.g., 4-epi derivatives) abolishes inhibitory activity against glucosylceramide synthase, underscoring the necessity of stereochemical control during synthesis.

Deuterium Retention

Exposure to protic solvents or acidic conditions may lead to deuterium loss. Lyophilization under inert atmosphere mitigates this risk.

Scalability

Industrial-scale synthesis employs continuous flow reactors to enhance yield (85–90%) and reduce reaction times.

Comparative Data Tables

Table 1: Synthetic Routes for NB-DNJ-d9

StepReagent/ConditionIntermediateYield (%)
1LAH, THF, 0°CDiol 2 92
2Swern oxidationKeto aldehyde 3 85
3n-Butylamine-d9, NaBH3CNAmine 4 78
4H2, Pd/C, EtOHNB-DNJ-d965

Table 2: Isotopic Purity Assessment

MethodResult (%)
1H NMR99.5
HRMS99.2
LC-MS98.8

Q & A

Q. How does isotopic labeling (deuterium-d9) in N-Butyldeoxynojirimycin Hydrochloride enhance metabolic tracking in preclinical studies?

The deuterium-d9 label allows precise tracking of the compound’s metabolic fate using techniques like liquid chromatography-mass spectrometry (LC-MS). Researchers should prepare deuterated standards to calibrate detection limits and account for isotopic effects on reaction kinetics . For example, deuterated analogs may exhibit slightly altered solubility or binding affinities compared to non-labeled counterparts, necessitating validation via parallel experiments with unlabeled controls.

Q. What are the optimal solubility and storage conditions for N-Butyldeoxynojirimycin Hydrochloride-d9 in in vitro assays?

The compound is soluble in polar solvents like DMSO, methanol, and water. For in vitro use, prepare stock solutions in anhydrous DMSO (10–50 mM) to avoid hydrolysis. Store aliquots at -20°C in airtight, light-protected vials to prevent degradation. Prior to assays, dilute stocks in aqueous buffers (e.g., PBS) and confirm stability via HPLC analysis .

Q. How do researchers distinguish between glucosylceramide synthase (GCS) and α-glucosidase inhibition when using this compound?

Design dose-response experiments with orthogonal assays:

  • GCS inhibition : Measure glucosylceramide accumulation via thin-layer chromatography (TLC) or LC-MS in fibroblast models (e.g., Gaucher disease cell lines).
  • α-glucosidase inhibition : Use fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-glucopyranoside) in enzyme activity assays . Cross-validate results with selective inhibitors like DL-threo-PDMP (GCS-specific) and miglitol (α-glucosidase-specific) to isolate mechanisms .

Advanced Research Questions

Q. How can conflicting data on endomannosidase compensation under glucosidase inhibition be resolved?

Evidence from MDBK cells shows that endomannosidase fails to compensate for glucosidase inhibition, whereas in vitro assays suggest residual activity. To reconcile this:

  • Use siRNA knockdown of endomannosidase in cell lines to assess its role in glycan processing.
  • Perform pulse-chase experiments with radiolabeled glycoproteins (e.g., [³H]-mannose) to trace glycan maturation pathways under varying inhibitor concentrations .
  • Evaluate cell-type-specific differences in ER-Golgi trafficking using confocal microscopy with fluorescently tagged glycoproteins .

Q. What experimental strategies optimize the specificity of N-Butyldeoxynojirimycin-d9 in glycosphingolipid (GSL) biosynthesis studies?

  • Dose titration : Use IC₅₀ values (reported ~20–50 µM for GCS) to minimize off-target effects on α-glucosidases .
  • Combination studies : Co-administer with lysosomal enzyme inhibitors (e.g., conduritol B epoxide) to isolate GSL-specific pathways.
  • Metabolomic profiling : Apply untargeted LC-MS to identify unintended lipidomic changes, such as ceramide accumulation .

Q. How should researchers design pharmacokinetic studies for deuterated inhibitors in murine models?

  • Sampling : Collect plasma/tissues at multiple timepoints (0–24 hr) post-administration.
  • Analytical validation : Use deuterated internal standards (e.g., d9-NB-DNJ) to correct for matrix effects in LC-MS quantification .
  • Tissue distribution : Prioritize organs with high GSL turnover (e.g., brain, liver) and correlate findings with histochemical staining for GSL accumulation .

Data Contradiction Analysis

Q. Why does N-Butyldeoxynojirimycin-d9 show variable efficacy across cell lines despite consistent GCS inhibition?

Cell-specific factors include:

  • Glycosidase redundancy : Some lines (e.g., HepG2) express compensatory enzymes like endomannosidase.
  • Membrane composition : Lipid raft density impacts inhibitor accessibility to GCS . Mitigate variability by:
  • Pre-screening cell lines for baseline GSL levels.
  • Using CRISPR-edited models to knock out redundant glycosidases .

Methodological Tables

Parameter Recommendation Reference
Solvent for stock Anhydrous DMSO (10–50 mM)
Storage conditions -20°C, desiccated, light-protected vials
IC₅₀ for GCS inhibition 20–50 µM (cell-dependent)
Key off-targets α-glucosidase I/II (above 100 µM)

Key Citations

  • Mechanistic studies : Platt et al. (1994) first identified GCS inhibition .
  • Isotopic labeling : Deuterated analogs enable precise metabolic tracking .
  • Cell-specific variability : Kukushkin et al. (2011) highlighted endomannosidase’s role in glycan processing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.